Fungerin - 185681-81-6

Fungerin

Catalog Number: EVT-1183031
CAS Number: 185681-81-6
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fungerin is a fungal alkaloid first isolated from the fungus Fusarium sp. [, ]. This secondary metabolite has garnered interest in scientific research primarily due to its antifungal and cell cycle arresting properties [, ].

Hydroxyfungerin A

  • Compound Description: Hydroxyfungerin A is an insecticidal antibiotic produced by the fungus Metarhizium sp. FKI-1079. []
  • Relevance: While the structure of Hydroxyfungerin A is not explicitly provided in the abstract, its designation as a "hydroxyfungerin" suggests a structural similarity to Fungerin, likely involving the addition of one or more hydroxyl groups. This compound's insecticidal activity differs from the antifungal and cell cycle-arresting properties reported for Fungerin, highlighting potential functional diversity within this class of compounds. []

Hydroxyfungerin B

  • Compound Description: Similar to Hydroxyfungerin A, Hydroxyfungerin B is another insecticidal antibiotic produced by Metarhizium sp. FKI-1079. []

Fusagerins A-F

  • Compound Description: Fusagerins A-F represent a group of novel alkaloids isolated from the fungus Fusarium sp. [, ] The specific structures of these compounds are not detailed in the abstracts.
  • Relevance: Isolated from the same fungal genus as Fungerin (Fusarium sp.), these compounds are likely structurally related, although their exact relationship to Fungerin remains unclear without further structural information. The discovery of multiple alkaloids from the same fungal source suggests the possibility of shared biosynthetic pathways and potential structural similarities with Fungerin. [, , ]

Visoltricin

  • Compound Description: Visoltricin is another imidazole derivative isolated from Fusarium sp., specifically mentioned alongside Fungerin. [] Structural details are not provided in the abstract.
  • Relevance: The classification of both Visoltricin and Fungerin as imidazole derivatives from the same fungal species (Fusarium sp.) strongly suggests a close structural relationship. This shared structural motif could be key to their biological activity. [, ]
  • Compound Description: These are a series of synthetic compounds designed and synthesized based on the structure of Fungerin. [] One specific analogue mentioned features a defined substitution pattern achieved through a chemoselective synthesis protocol.
  • Relevance: These synthetic analogues provide direct insights into the structure-activity relationship of Fungerin. By systematically altering the substituents on the core imidazole ring, researchers can pinpoint specific structural features crucial for Fungerin's biological activity, including its antifungal properties and effects on microtubule polymerization. [, ]
Source and Classification

Fungerin is classified as a natural product and an alkaloid, specifically an antifungal agent. It has been isolated from several Fusarium species, including Fusarium tricinctum, which is known to inhabit certain plants such as Peucedanum praeruptorum Dunn . Its classification as an antifungal compound stems from its ability to inhibit fungal growth, making it a subject of interest in mycology and pharmacology.

Synthesis Analysis

Methods of Synthesis

Fungerin can be synthesized through both natural extraction and total synthesis methods.

  • Natural Extraction: The most common method involves the fermentation of Fusarium species under controlled conditions. The fungal culture is cultivated, followed by extraction using solvents like ethanol or ethyl acetate, and purification through chromatographic techniques .
  • Total Synthesis: The first total synthesis of fungerin was reported using a series of chemical reactions starting from a 4,5-diiodoimidazole derivative. This approach typically involves multiple steps, including functional group transformations and cyclization reactions to construct the complex structure of the alkaloid . A notable synthetic route involves chemoselective synthesis strategies starting from sarcosine, propiolic acid, and prenyl bromide, leading to the formation of N-methyl α-aminoketone, followed by further cyclization processes .
Molecular Structure Analysis

Fungerin's molecular structure has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The key features include:

  • Molecular Formula: C13H18N2O2C_{13}H_{18}N_{2}O_{2}
  • Structural Characteristics: The compound features a complex arrangement including a bicyclic structure which contributes to its biological activity. The presence of nitrogen atoms in the structure indicates its classification as an alkaloid .

NMR Data

The structural analysis via NMR has revealed various peaks corresponding to different hydrogen and carbon environments within the molecule. For instance, resonances for exchangeable protons and distinct carbon types provide insights into the compound's stereochemistry and functional groups .

Chemical Reactions Analysis

Fungerin participates in several chemical reactions that are crucial for its biological activity:

  • Microtubule Polymerization Inhibition: Fungerin is known to inhibit microtubule polymerization, which is critical for cell division. This inhibition leads to cell cycle arrest at the G2/M phase in various cell lines, including Jurkat cells .
  • Apoptosis Induction: Following cell cycle arrest, fungerin induces apoptosis through mechanisms involving hyperphosphorylation of Cdc25C and dephosphorylation of Cdc2, disrupting normal cellular functions .
Mechanism of Action

The mechanism of action for fungerin primarily revolves around its ability to disrupt microtubule dynamics.

  • Microtubule Disruption: By inhibiting the polymerization of microtubule proteins, fungerin prevents proper mitotic spindle formation, leading to cell cycle arrest. This effect is particularly pronounced in rapidly dividing cells .
  • Cell Cycle Arrest and Apoptosis: The compound's action results in a cascade of cellular events leading to programmed cell death. Specific alterations in phosphorylation states of key regulatory proteins (Cdc25C and Cdc2) have been documented as part of this process .
Physical and Chemical Properties Analysis

Fungerin exhibits distinct physical and chemical properties that contribute to its functionality:

  • Solubility: Fungerin is soluble in organic solvents such as ethanol and ethyl acetate but has limited solubility in water.
  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature, which are crucial during extraction and synthesis processes.
  • Melting Point: Specific melting point data might be available in detailed analytical studies but generally indicates stability under standard laboratory conditions .
Applications

Fungerin has a wide range of scientific applications:

  • Antifungal Research: It serves as a model compound for studying antifungal mechanisms and developing new antifungal agents aimed at treating fungal infections.
  • Biological Studies: Researchers utilize fungerin to explore interactions between antifungal agents and fungal cells, contributing to the understanding of fungal pathogenesis .
  • Agricultural Use: Its properties are being investigated for potential applications in agriculture to protect crops from fungal pathogens .
  • Pharmaceutical Development: Ongoing research aims to develop fungicides based on the structure-activity relationship of fungerin and its derivatives .
Introduction to Fungal Biology and Pathogenicity

Fungi represent a vast and evolutionarily diverse kingdom of heterotrophic eukaryotes characterized by chitinous cell walls, absorptive nutrition, and often filamentous growth forms. They occupy indispensable roles in global ecosystems as decomposers, mutualists, and pathogens, significantly impacting nutrient cycling, plant health, and human medicine. The dual nature of fungi—as both essential ecological partners and formidable pathogens—underscores their biological complexity. Pathogenic fungi, in particular, pose escalating threats to global health, agriculture, and biodiversity, driven by factors such as climate change, immunosuppressive therapies, and antimicrobial resistance. Understanding their taxonomy, evolutionary history, and pathogenic mechanisms is thus foundational to mitigating their impacts and harnessing their beneficial potential [1] [6] [9].

Fungal Kingdom: Taxonomic Classification and Ecological Significance

Fungi constitute a monophyletic kingdom sister to the Animalia, diverging from a common ancestor approximately 800–900 million years ago [8]. Modern taxonomic frameworks, revolutionized by molecular phylogenetics, recognize over 12 phyla within the kingdom, with the Ascomycota and Basidiomycota representing the most diverse and ecologically significant lineages. Traditional morphological classification (e.g., Phycomycetes, Ascomycetes, Basidiomycetes, Deuteromycetes) has been supplanted by a system grounded in genomic data, resolving deep evolutionary relationships and cryptic speciation. For instance, the Microsporidia—once classified as protozoa—are now firmly placed within Fungi based on molecular evidence [2] [5] [8].

Table 1: Major Fungal Phyla and Their Pathogenic Representatives

PhylumDistinctive FeaturesEcological RoleExample Pathogens
AscomycotaSeptate hyphae; ascosporesSaprobes, plant/animal pathogensCandida albicans, Aspergillus fumigatus, Coccidioides immitis
BasidiomycotaDolipore septa; basidiosporesDecomposers, mycorrhizae, pathogensCryptococcus neoformans, Malassezia spp.
MucoromycotaAseptate hyphae; sporangiosporesSaprobes, opportunistic pathogensRhizopus arrhizus (mucormycosis agent)
ChytridiomycotaFlagellated zoospores; aquaticParasites of plants, animals, protistsBatrachochytrium dendrobatidis (amphibian chytrid)

Ecologically, fungi are paramount as decomposers of recalcitrant organic matter (e.g., lignin, cellulose), mutualistic symbionts (e.g., mycorrhizae, lichens), and pathogens. An estimated 2.2–3.8 million species exist globally, yet only ~148,000 (6.7%) have been formally described. This "taxonomic impediment" hinders comprehensive understanding of their roles in ecosystems and disease. Pathogenic fungi infect organisms across kingdoms: Batrachochytrium dendrobatidis has decimated amphibian populations, Phytophthora infestans (oomycete, historically misclassified as a fungus) causes devastating plant blights, and human-pathogenic species like Candida albicans and Aspergillus fumigatus are responsible for millions of life-threatening infections annually, particularly in immunocompromised individuals. Their ecological success stems from adaptations like hyphal growth for substrate penetration, secretomes rich in hydrolytic enzymes (e.g., proteases, lipases), and spore dispersal mechanisms enabling colonization of diverse niches [1] [5] [7].

Evolutionary Adaptations in Fungal Pathogens

Fungal pathogens have evolved through intricate adaptations from free-living ancestors, often involving radical shifts in morphology, nutrition, and stress tolerance. Key evolutionary transitions include:

  • Terrestrialization and Hyphal Evolution: Early fungi were likely aquatic flagellated parasitoids of microalgae (e.g., ancestral Chytridiomycota). The transition to terrestrial environments (~440 million years ago) involved the loss of the flagellum and the emergence of hyphal growth. This syncytial, apically extending structure enabled penetration of solid substrates—a critical preadaptation for invading plant and animal tissues. Fossils like Tortotubus protuberans from the early Silurian represent the oldest evidence of this hyphal growth form on land [7] [8].

  • Thermotolerance and Endothermy: A defining adaptation in mammalian pathogens is thermotolerance—the ability to grow at 37°C. This trait is rare among fungi, potentially evolving as a response to endothermy in mammals and birds. Genomic analyses reveal that human pathogens like Coccidioides spp. and Aspergillus fumigatus possess heat-shock proteins (e.g., Hsp90) and membrane ergosterol compositions conferring stability at host temperatures [4] [7].

  • Genomic Plasticity and Cryptic Speciation: Pathogens exhibit remarkable genomic flexibility facilitating rapid adaptation. Mechanisms include:

  • Gene family expansions (e.g., proteases in Candida albicans for tissue degradation).
  • Horizontal gene transfer (e.g., toxin genes in Fusarium spp.).
  • Mating-type Locus Evolution: Many "asexual" pathogens (Aspergillus fumigatus, Coccidioides immitis) retain cryptic mating loci and can undergo parasexual recombination, generating genetic diversity. Molecular tools have revealed pervasive cryptic speciation, where morphologically identical strains constitute genetically isolated lineages (e.g., Candida albicans vs. Candida dubliniensis, multiple species within Coccidioides immitis complex) [4] [5] [8].

  • Environmental Interactions Driving Virulence: Exposure to environmental phagocytes (e.g., amoebae, Acanthamoeba castellanii) may select for traits enhancing survival in mammalian immune cells. Studies show Candida albicans pre-exposed to amoebae exhibit increased stress resistance, morphological switching (yeast-hyphae), and virulence—supporting the "amoeboid predator-fungal animal virulence" hypothesis. Similarly, soil bacteria associated with fungal hyphae enrich genes for degrading chitin (a major fungal cell wall component), suggesting co-evolutionary arms races that pre-adapt fungi for host immune evasion [6] [9] [10].

Historical Perspectives on Fungal Research and Technological Milestones

The scientific understanding of fungi has evolved dramatically, shaped by technological innovations and paradigm-shifting discoveries:

Table 2: Key Milestones in Fungal Biology and Pathogenicity Research

EraMilestoneImpact
1835–1890Bassi demonstrates fungal etiology of silkworm disease (Beauveria bassiana); Schwann describes yeast cellsEstablished fungi as causative agents of animal disease; challenged spontaneous generation
1920–1950Discovery of penicillin by Alexander Fleming (1928)Revolutionized medicine; highlighted fungal secondary metabolites as therapeutics
1980s–1990sPCR invention (1988); Ribosomal RNA sequencingEnabled molecular phylogenetics; resolved fungal taxonomy (e.g., reclassification of Pneumocystis as a fungus)
2000–2010First fungal genomes sequenced (Saccharomyces cerevisiae, 1996; Candida albicans, 2004)Revealed pathogenesis genes, mating loci, and metabolic adaptations
2010–PresentNext-generation sequencing (NGS); CRISPR-Cas9; Organoid modelsFacilitated population genomics; functional gene editing; advanced host-pathogen interaction studies

Early mycology was constrained by reliance on morphology and culture-based methods. Agustino Bassi's 1835 work on Beauveria bassiana was pioneering, proving a microbe could cause animal disease—preceding Koch's postulates by decades. However, many fungi defied classification due to absent sexual stages or morphological ambiguity (e.g., Coccidioides was misclassified as a zygomycete). The advent of PCR and Sanger sequencing in the late 20th century catalyzed a molecular revolution. Ribosomal RNA (rRNA) genes served as universal barcodes, reclarifying phylogenies: Pneumocystis jirovecii, initially deemed a protist, was relocated to Ascomycota; Microsporidia were reclassified as fungi. The AIDS epidemic underscored the lethality of opportunistic mycoses (e.g., cryptococcosis, pneumocystis pneumonia), accelerating research into fungal immunology [1] [4] [8].

The 21st century is defined by omics technologies. Comparative genomics exposed virulence factors (e.g., melanin synthesis in Cryptococcus), while population genomics revealed widespread gene flow between species. Functional genomics now leverages CRISPR-Cas9 for targeted gene disruption (e.g., validating Aspergillus fumigatus allergens) and long-read sequencing (PacBio) for telomere-to-telomere assemblies of complex genomes like Candida albicans. Most recently, 3D organoid models (e.g., lung alveolar sacs) permit studying host interactions for unculturable pathogens like Pneumocystis jirovecii. Concurrently, the World Health Organization's 2022 priority pathogen list emphasizes the urgent need for basic research on drug-resistant fungi [4] [6] [9].

Properties

CAS Number

185681-81-6

Product Name

Fungerin

IUPAC Name

methyl (E)-3-[1-methyl-5-(3-methylbut-2-enyl)imidazol-4-yl]prop-2-enoate

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c1-10(2)5-7-12-11(14-9-15(12)3)6-8-13(16)17-4/h5-6,8-9H,7H2,1-4H3/b8-6+

InChI Key

LLJZWVUHEIKSRC-SOFGYWHQSA-N

SMILES

CC(=CCC1=C(N=CN1C)C=CC(=O)OC)C

Synonyms

FUNGERIN

Canonical SMILES

CC(=CCC1=C(N=CN1C)C=CC(=O)OC)C

Isomeric SMILES

CC(=CCC1=C(N=CN1C)/C=C/C(=O)OC)C

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